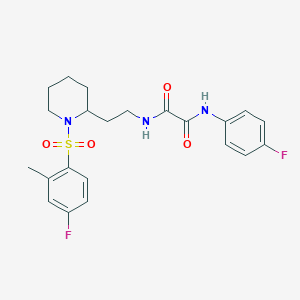

N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide” is a compound that belongs to the class of oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

Oxadiazoles have been synthesized through various methods. One of the methods involves the use of trifluoromethanesulfonic anhydride as the main reagent responsible for carrying out the cyclization of N, N ′-diacylhydrazines .

Molecular Structure Analysis

The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .

Chemical Reactions Analysis

Oxadiazoles have been known to exhibit a broad range of chemical and biological properties. They have been successfully used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .

Applications De Recherche Scientifique

Antimicrobial and Hemolytic Activity

N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide derivatives demonstrate promising antimicrobial properties. Gul et al. (2017) synthesized a series of derivatives, finding most to be active against selected microbial species. Notably, compounds 6d and 6f showed significant activity, with 6d being the most potent. The series exhibited low toxicity, suggesting potential for further biological applications, excluding compounds 6h and 6l due to higher cytotoxicity (Gul et al., 2017).

Ramalingam et al. (2019) also synthesized derivatives focusing on antibacterial activity. Their findings confirmed significant activity, further supporting the antimicrobial potential of these compounds (Ramalingam et al., 2019).

Pharmacological Evaluation for Cancer Treatment

Panchal et al. (2020) focused on pharmacological evaluations of 1,3,4-oxadiazole derivatives, including this compound, as inhibitors for Collapsin response mediator protein 1 (CRMP 1) in small lung cancer. The compounds showed considerable inhibition of cell growth, with 5a and 5f being equipotent to Bevacizumab, a standard treatment (Panchal et al., 2020).

Faheem (2018) also explored the pharmacological potential of 1,3,4-oxadiazole derivatives for toxicity assessment, tumor inhibition, and anti-inflammatory actions. Compound a3 exhibited binding and moderate inhibitory effects in all assays, indicating its potential as a therapeutic agent (Faheem, 2018).

Optoelectronic Properties

Camurlu and Guven (2015) investigated thiazole-containing monomers, including derivatives of this compound, for their optoelectronic properties. They found that these compounds exhibited promising optical band gaps, suggesting potential applications in optoelectronic devices (Camurlu & Guven, 2015).

Naik et al. (2019) also conducted photophysical studies on optoelectronically active thiophene substituted 1,3,4-oxadiazole derivatives. Their results suggested that these derivatives could be important for future photonic, sensor, and optoelectronic applications (Naik et al., 2019).

Mécanisme D'action

Target of Action

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a heterocyclic compound Thiophene-based analogs, which n-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a part of, have been studied extensively for their biological activity . They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

It is known that thiophene derivatives can interact with various biological targets to exert their effects . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .

Biochemical Pathways

Thiophene derivatives have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

It is known that thiophene derivatives can exhibit a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .

Orientations Futures

Oxadiazoles, including “N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide”, have potential for a wide range of applications. Due to the constantly growing interest in heterocyclic systems of this nature, new methods of obtaining complex structures containing oxadiazole rings are sought . These compounds could be used in the future in medicine and agriculture .

Propriétés

IUPAC Name |

N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2S/c1-5(12)9-8-11-10-7(13-8)6-3-2-4-14-6/h2-4H,1H3,(H,9,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCKIANBWDCBTMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(O1)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2697403.png)

![1,3-Bis[(4-bromophenyl)sulfanyl]propan-2-ol](/img/structure/B2697405.png)

![4,4'-[(6-Methylpyrimidine-2,4-diyl)bis(sulfanediylmethanediyl)]dibenzonitrile](/img/structure/B2697410.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2697419.png)